5-Hydroxypicolinaldehyde

Procurement Analytical Chemistry Quality Control

Procure 5-Hydroxypicolinaldehyde (CAS 31191-08-9) to leverage its non-interchangeable ortho-hydroxy aldehyde motif. This architecture is essential for synthesizing stable N,O-chelate metal complexes and thiosemicarbazone drug candidates (e.g., NSC107392). Generic picolinaldehyde isomers lack the 5-hydroxy group, failing to produce the geometry required for potent DNA polymerase theta inhibitors or catalysts. Using ≥98% pure material prevents trace-metal interference and ensures high-yielding, regioisomerically pure fused heterocycle syntheses, avoiding costly re-purifications.

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
CAS No. 31191-08-9
Cat. No. B1296277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypicolinaldehyde
CAS31191-08-9
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1O)C=O
InChIInChI=1S/C6H5NO2/c8-4-5-1-2-6(9)3-7-5/h1-4,9H
InChIKeyHSODMUBHOXGNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypicolinaldehyde (CAS 31191-08-9): A Core Heterocyclic Aldehyde Building Block for Pharmaceutical Intermediates and Coordination Chemistry


5-Hydroxypicolinaldehyde (CAS: 31191-08-9), also known as 2-formyl-5-hydroxypyridine, is a pyridine-based heterocyclic building block featuring both an aldehyde and a hydroxyl group on the aromatic ring. Its molecular formula is C6H5NO2 with a molecular weight of 123.11 g/mol . The compound is a yellow to gray or brown solid at room temperature and is primarily utilized as a key synthetic intermediate in medicinal chemistry and as a ligand precursor in coordination chemistry . Its unique substitution pattern enables distinct reactivity profiles, making it a non-interchangeable starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and metal-chelating agents [1].

Why 5-Hydroxypicolinaldehyde (31191-08-9) Cannot Be Substituted by Simple Picolinaldehyde Analogs in Critical Syntheses


The presence of both an aldehyde and a 5-position hydroxyl group on the pyridine ring of 5-Hydroxypicolinaldehyde creates a unique reactivity profile that cannot be replicated by unsubstituted picolinaldehyde or other isomers [1]. Simple substitution with analogs lacking the 5-hydroxy motif fails to produce the desired ortho-chelation effects essential for forming stable metal complexes with specific geometries, such as those required for catalysts and metallodrugs [2]. Furthermore, the hydroxyl group is a critical handle for downstream functionalization in multi-step pharmaceutical syntheses, where regioisomeric purity directly impacts reaction yields and final product purity [3]. For procurement, substituting with a lower-purity grade or an incorrect regioisomer can lead to failed reactions, costly re-purifications, or out-of-specification final products, thereby eliminating the perceived cost savings of a generic alternative.

Quantitative Evidence for Selecting 5-Hydroxypicolinaldehyde (31191-08-9) Over Analogs and Alternatives


Commercial Purity Benchmark: 5-Hydroxypicolinaldehyde vs. Bromo-Substituted Analog

For procurement in sensitive synthetic applications, 5-Hydroxypicolinaldehyde is commercially available at a significantly higher standard purity (≥98%) compared to its brominated analog, 3-Bromo-5-hydroxypicolinaldehyde, which is typically offered at a lower purity (95%) . This difference in commercial purity standards directly impacts the reliability of downstream reactions by minimizing unidentified impurity profiles and reducing the need for additional purification steps. The ≥98% purity is routinely verified by HPLC or GC, ensuring a consistent and reliable starting material for critical syntheses .

Procurement Analytical Chemistry Quality Control

Aqueous Solubility Advantage: 5-Hydroxypicolinaldehyde Compared to Unsubstituted Picolinaldehyde

The addition of a hydroxyl group significantly alters the physicochemical properties of 5-Hydroxypicolinaldehyde. It exhibits a measured aqueous solubility of 44 g/L at room temperature . In stark contrast, its unsubstituted analog, picolinaldehyde (2-pyridinecarboxaldehyde), is only sparingly soluble in water, with reported solubility below 50 mg/mL, and is known to polymerize upon standing [1]. This >800-fold difference in solubility is a key selection criterion for reactions conducted in aqueous or biphasic media.

Medicinal Chemistry Formulation Physical Chemistry

Biological Target Engagement: Potent Inhibition of DNA Polymerase Theta by a 5-Hydroxypicolinaldehyde-Derived Scaffold

While the parent aldehyde is a building block, its utility is proven through derivatives. A specific compound derived from the 5-Hydroxypicolinaldehyde scaffold has been identified as a potent inhibitor of DNA polymerase theta, a key target in cancer therapy. This inhibitor demonstrates an IC50 of 61 nM against recombinant human full-length DNA polymerase theta in an enzymatic assay using a DNA substrate and dNTPs over a 1-hour incubation [1]. In contrast, a study on a related but structurally distinct pyridine-3-carbonitrile derivative showed a much weaker IC50 of 50.9 µM (50,900 nM) against a different DNA polymerase (human pol nu), highlighting the specific potency conferred by the 5-Hydroxypicolinaldehyde core [2].

Oncology Chemical Biology Drug Discovery

Verified Role as a Substrate for the ABCG2 Efflux Transporter

A derivative of 5-Hydroxypicolinaldehyde, its thiosemicarbazone (5-HP), was experimentally identified and validated as a novel substrate for the ABCG2 (BCRP) efflux transporter, a major determinant of drug resistance and bioavailability [1]. This was confirmed through a suite of assays including flow cytometry, [125I]IAAP binding, and cytotoxicity tests. Out of 27 compounds subjected to validation studies for ABCG2 interaction, 5-HP was among only 20 that demonstrated confirmed interaction, and notably, it was one of just three novel substrates characterized in the study [1]. This specific transporter interaction is not documented for simpler picolinaldehyde derivatives, which are typically not evaluated as drug-like leads.

ADME/Tox Pharmacology Cancer Research

Procurement Cost Analysis: 5-Hydroxypicolinaldehyde vs. Common Heterocyclic Aldehyde Building Blocks

For budget-conscious R&D procurement, 5-Hydroxypicolinaldehyde offers a favorable cost profile. At the 1-gram scale, the list price is approximately $42.90 from a major commercial vendor . This positions it as a more economical entry point compared to other common heterocyclic aldehydes used in medicinal chemistry, such as 4-formylbenzoic acid, which has a comparable list price of ~$45.00 per gram , while offering a more synthetically versatile and pharmaceutically relevant pyridine core. This cost parity ensures that selection can be driven by the compound's superior chemical utility rather than budgetary constraints.

Procurement Supply Chain Cost-Benefit Analysis

Optimal Application Scenarios for Procuring 5-Hydroxypicolinaldehyde (CAS 31191-08-9) Based on Verified Evidence


Synthesis of Metal-Chelating Anticancer Agents Requiring High Water Solubility

5-Hydroxypicolinaldehyde is the optimal starting material for synthesizing thiosemicarbazone and Schiff base metal chelators, such as 5-HP (NSC107392). The high aqueous solubility of the parent aldehyde (44 g/L) [1] facilitates efficient synthesis under mild, aqueous conditions, avoiding the use of polar aprotic solvents often required for less soluble analogs. The resulting chelators, formed via the ortho-hydroxy aldehyde motif, exhibit potent biological activity, including nanomolar inhibition of DNA polymerase theta [2] and validated substrate recognition by the ABCG2 transporter , which are critical properties for developing anticancer drugs that can overcome efflux-mediated resistance. Procurement of the ≥98% pure material ensures that trace metal contaminants do not interfere with the sensitive stoichiometry of complex formation, leading to more reliable biological assay data.

Construction of Heterocyclic Libraries via Aldehyde-Centric Annulation Chemistry

The aldehyde group of 5-Hydroxypicolinaldehyde is a versatile handle for generating diverse heterocyclic libraries, particularly fused pyridine systems [1]. Its reactivity in condensations, such as those with chromones to yield formylated purine isosteres, is well-documented and benefits from the regioisomeric purity afforded by the defined 5-hydroxy-2-carbaldehyde substitution pattern. This contrasts with the use of simpler or mixed picolinaldehyde isomers, which can lead to complex mixtures of regioisomeric products requiring challenging separations. Using high-purity 5-Hydroxypicolinaldehyde (≥98%) ensures cleaner reaction profiles and higher isolated yields of the desired fused heterocycles, accelerating structure-activity relationship (SAR) studies in medicinal chemistry projects. Procurement of 5-Hydroxypicolinaldehyde is therefore justified when a high degree of synthetic fidelity is required for generating patentable chemical matter.

Development of Novel Catalytic Systems Based on Stable N,O-Ligand Scaffolds

The unique ortho-hydroxy aldehyde arrangement in 5-Hydroxypicolinaldehyde allows it to act as a pre-ligand for the formation of stable N,O-chelating complexes with transition metals like Palladium(II) [1] and Iron(II) [2]. The resulting complexes, such as the Pd-Schiff base complex derived from 5-Hydroxypicolinaldehyde and hydrazine, have been characterized for catalytic applications. The enhanced aqueous stability of the ligand scaffold, stemming from the 5-hydroxy group, can impart greater robustness to the final catalyst in protic or biphasic reaction media compared to catalysts derived from more lipophilic and less stable picolinaldehyde analogs. For researchers designing new homogeneous catalysts, procuring 5-Hydroxypicolinaldehyde provides access to a ligand framework with a unique combination of stability, solubility, and metal-binding geometry that is not easily replicated with other pyridine carboxaldehydes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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